7-(4-chlorophenyl)-8H-pteridin-4-one
Description
7-(4-chlorophenyl)-8H-pteridin-4-one is a heterocyclic compound featuring a pteridine core substituted with a 4-chlorophenyl group at the 7-position and a ketone moiety at the 4-position. Pteridine derivatives are known for their diverse biological activities, including roles as kinase inhibitors, antimicrobial agents, and anticancer candidates . The 4-chlorophenyl substituent introduces electron-withdrawing properties and lipophilicity, which may enhance binding affinity to hydrophobic pockets in biological targets.
Properties
IUPAC Name |
7-(4-chlorophenyl)-8H-pteridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN4O/c13-8-3-1-7(2-4-8)9-5-14-10-11(17-9)15-6-16-12(10)18/h1-6H,(H,15,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKKKXUQVBCAKJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C3C(=NC=NC3=O)N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CN=C3C(=NC=NC3=O)N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “7-(4-chlorophenyl)-8H-pteridin-4-one” involves multiple steps, including the use of specific reagents and catalysts under controlled conditions. The exact synthetic route can vary depending on the desired purity and yield. Common methods include:
Step 1: Initial reaction involving [specific reagents] under [specific conditions].
Step 2: Intermediate formation and purification.
Step 3: Final reaction to obtain the target compound, followed by purification and characterization.
Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up using optimized processes to ensure high yield and purity. This often involves:
Large-scale reactors: To handle the increased volume of reactants.
Continuous flow systems: For efficient and consistent production.
Advanced purification techniques: Such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: Compound “7-(4-chlorophenyl)-8H-pteridin-4-one” undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, it forms [specific products].
Reduction: Using reducing agents, it can be converted to [specific products].
Substitution: Reacts with [specific reagents] to replace functional groups, forming [specific products].
Common Reagents and Conditions:
Oxidation: [Oxidizing agent], [temperature], [solvent].
Reduction: [Reducing agent], [temperature], [solvent].
Substitution: [Reagent], [catalyst], [temperature].
Major Products: The major products formed from these reactions include [specific compounds], which are characterized using techniques such as NMR, IR, and mass spectrometry.
Scientific Research Applications
Compound “7-(4-chlorophenyl)-8H-pteridin-4-one” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in the synthesis of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of [specific products] due to its unique properties.
Mechanism of Action
The mechanism by which compound “7-(4-chlorophenyl)-8H-pteridin-4-one” exerts its effects involves:
Molecular Targets: It interacts with specific enzymes or receptors, leading to [specific biological effects].
Pathways Involved: The compound influences [specific pathways], resulting in [specific outcomes].
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 7-(4-chlorophenyl)-8H-pteridin-4-one with structurally related compounds from the European Patent Application (2023/39) . Key differences in substituents, heterocyclic systems, and inferred biological activities are highlighted.
Key Structural and Functional Differences:
Core Heterocycle: The pteridine core in this compound is more rigid and planar compared to the pyrido[1,2-a]pyrimidine systems in Compounds 5 and 13. This rigidity may favor interactions with flat binding sites (e.g., ATP pockets in kinases) but reduce solubility .
Substituent Effects: 4-Chlorophenyl (target compound): Introduces strong electron-withdrawing effects, increasing electrophilicity and enhancing interactions with nucleophilic residues (e.g., lysine or cysteine in enzymes).
Heterocyclic Attachments :
- The tetrahydropyridinyl (Compound 5) and methylpiperazinyl (Compound 15) groups introduce basic nitrogen atoms, enhancing solubility and enabling salt formation. In contrast, the pteridine core lacks such ionizable groups, which may limit bioavailability .
Research Findings and Implications
Biological Activity: Patent data suggests that pyrido[1,2-a]pyrimidin-4-one derivatives (e.g., Compounds 5 and 15) exhibit potent kinase inhibitory activity, with IC₅₀ values in the nanomolar range .
Solubility and Bioavailability :
- The pyrido[1,2-a]pyrimidine derivatives demonstrate superior aqueous solubility (>50 µM) compared to pteridine analogs, likely due to their ionizable heterocyclic attachments .
Metabolic Stability: Fluorinated analogs (e.g., Compound 5) show longer half-lives in microsomal assays (>2 hours) than non-fluorinated counterparts, suggesting that the 4-chlorophenyl group in the target compound may confer intermediate stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
